molecular formula C25H24FNO5 B11574045 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B11574045
M. Wt: 437.5 g/mol
InChI Key: RHXYUJQZKIAQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, 4-fluorobenzylamine, and 4-methoxyphenol.

    Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like triphosgene or phosgene in the presence of a base such as triethylamine.

    Coupling Reactions: The final product is obtained by coupling the azetidinone intermediate with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and coupling reactions under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
  • 4-(3,4-Dimethoxyphenyl)-1-[(4-bromophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C25H24FNO5

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one

InChI

InChI=1S/C25H24FNO5/c1-29-19-9-11-20(12-10-19)32-24-23(17-6-13-21(30-2)22(14-17)31-3)27(25(24)28)15-16-4-7-18(26)8-5-16/h4-14,23-24H,15H2,1-3H3

InChI Key

RHXYUJQZKIAQJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.